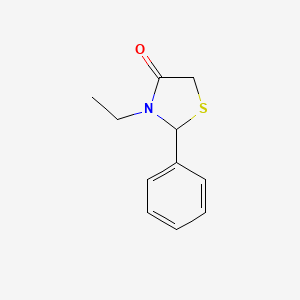
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of an amine, an aldehyde, and thioglycolic acid. One common method is the three-component reaction where these reactants are combined in the presence of a catalyst such as montmorillonite KSF clay . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the thiazolidinone ring.
Industrial Production Methods
化学反应分析
Types of Reactions
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学研究应用
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of 3-Ethyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-thiazolidin-4-one: Lacks the ethyl group at the 3-position.
3-Methyl-2-phenyl-1,3-thiazolidin-4-one: Contains a methyl group instead of an ethyl group at the 3-position.
2-Phenyl-1,3-thiazolidin-4-one derivatives: Various derivatives with different substituents on the phenyl ring or the thiazolidinone ring
Uniqueness
3-Ethyl-2-phenyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 3-position can affect its pharmacokinetic properties and interaction with molecular targets .
属性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
3-ethyl-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13NOS/c1-2-12-10(13)8-14-11(12)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChI 键 |
VZFDRRJZWBSDAC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(SCC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


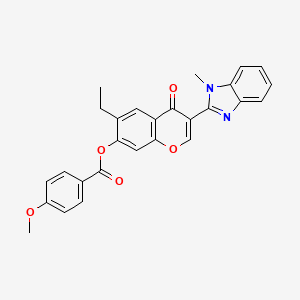
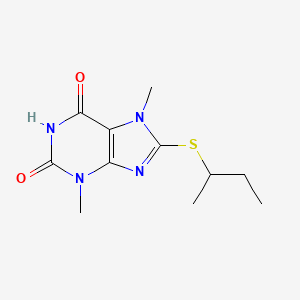
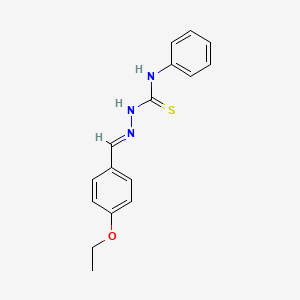
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
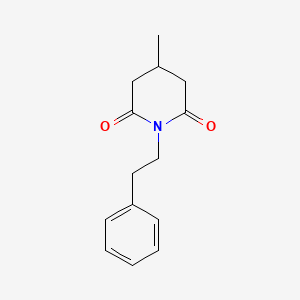
![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
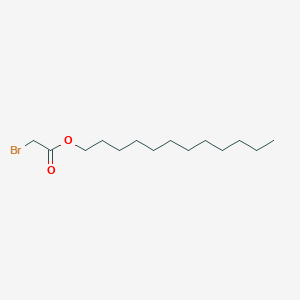
![N-[(E)-anthracen-9-ylmethylideneamino]cyclohexanecarboxamide](/img/structure/B15082318.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)

![3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15082334.png)

![N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)

